Tert-butyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate

Description

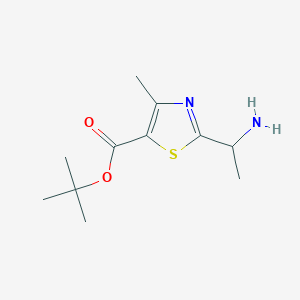

Tert-butyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative characterized by a tert-butyl ester group at position 5, a methyl group at position 4, and a 1-aminoethyl substituent at position 2 of the thiazole ring. Its molecular formula is C₁₁H₁₈N₂O₂S, with a molecular weight of 242.34 g/mol (CAS: 2167368-78-5) . The tert-butyl ester group enhances steric bulk and hydrolytic stability compared to ethyl or methyl esters, making it a valuable intermediate in medicinal chemistry for prodrug design or targeted delivery .

Properties

IUPAC Name |

tert-butyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2S/c1-6(12)9-13-7(2)8(16-9)10(14)15-11(3,4)5/h6H,12H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLOFEUKRDZOMLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C(C)N)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H18N2O2S

- Molecular Weight : 258.35 g/mol

- IUPAC Name : Tert-butyl 2-(1-aminoethyl)-4-methylthiazole-5-carboxylate

This compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Mechanisms of Biological Activity

Research indicates that compounds containing thiazole moieties often exhibit significant biological activities through various mechanisms:

- Antimicrobial Activity : Thiazoles have been shown to possess antimicrobial properties against a range of pathogens. The mechanism typically involves interference with bacterial cell wall synthesis or inhibition of essential enzymes.

- Anticancer Properties : Thiazole derivatives can induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival. For instance, studies have demonstrated that certain thiazole derivatives inhibit mitotic kinesins like HSET (KIFC1), leading to aberrant cell division and subsequent cell death in cancer cells .

Study 1: Inhibition of HSET Kinesin

A notable study focused on the inhibition of the mitotic kinesin HSET by thiazole derivatives. The research highlighted that certain thiazole compounds could effectively inhibit HSET activity at micromolar concentrations, leading to the induction of multipolar spindles in centrosome-amplified cancer cells. This effect was attributed to the disruption of normal spindle formation during mitosis .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 5.0 | Inhibition of HSET Kinesin |

| Control Compound | 15.0 | Non-specific |

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of various thiazole derivatives, including this compound. Results indicated that this compound exhibited significant activity against Gram-positive bacteria, demonstrating potential for further development as an antibacterial agent.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | >64 µg/mL |

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and biological activities of analogous thiazole-5-carboxylates:

Physicochemical Properties

- Conformational preferences: In ethyl 2-[N-(tert-butyloxycarbonyl)-L-alanylamino]-4-methyl-1,3-thiazole-5-carboxylate, the transorientation of the amide N–H relative to the thiazole sulfur suggests steric constraints that may influence binding interactions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Tert-butyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis typically involves coupling tert-butyl esters with aminoethyl-thiazole intermediates. For analogous compounds, tert-butyl esterification is achieved using dehydrating agents like dicyclohexylcarbodiimide (DCC) under anhydrous conditions at room temperature . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Catalyst use : Acid catalysts (e.g., DMAP) improve esterification yields.

- Purification : Column chromatography or recrystallization ensures product purity .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer :

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column to assess purity (>98%) .

- Spectroscopy :

- NMR : Confirm structure via ¹H/¹³C NMR (e.g., tert-butyl protons at δ ~1.4 ppm, thiazole ring protons at δ 7.0–8.5 ppm) .

- IR : Identify carbonyl (C=O) stretches at ~1700 cm⁻¹ and amine (N-H) bands at ~3300 cm⁻¹ .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.

- First Aid :

- Inhalation : Move to fresh air; administer artificial respiration if needed.

- Skin contact : Wash with soap/water for 15 minutes .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological efficacy of this thiazole derivative?

- Methodological Answer :

- Substituent variation : Synthesize analogs with modified aminoethyl or tert-butyl groups to assess impact on activity .

- In vitro assays : Test against target enzymes (e.g., kinases, oxidases) using fluorescence-based activity screens.

- In vivo models : Use streptozotocin (STZ)-induced diabetic rats to evaluate glucose-lowering effects, referencing protocols for similar thiazole derivatives .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to biological targets .

Q. What analytical techniques are most effective in resolving contradictions in reported physicochemical data for this compound?

- Methodological Answer :

- Melting point discrepancies : Use differential scanning calorimetry (DSC) to determine precise thermal behavior .

- Solubility conflicts : Measure solubility in DMSO, ethanol, and water via gravimetric analysis under controlled pH .

- Purity disputes : Combine HPLC with charged aerosol detection (CAD) for non-UV-active impurities .

- Structural validation : Single-crystal XRD (if crystallizable) provides definitive conformation .

Q. What strategies can be employed to optimize the compound's stability under various experimental conditions?

- Methodological Answer :

- Degradation studies :

- Thermal stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures .

- Photostability : Expose to UV light (λ = 365 nm) and monitor degradation via HPLC .

- Formulation : Lyophilize for long-term storage or encapsulate in cyclodextrins to enhance aqueous stability .

- pH optimization : Buffer solutions (pH 6–8) minimize hydrolysis of the ester group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.